

reducing background noise in mass spectrometry of fatty acids

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Compound of Interest

Compound Name: 9,10-Octadecadienoic acid

Cat. No.: B15401186

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Technical Support Center: Mass Spectrometry of Fatty Acids

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you reduce background noise in your mass spectrometry analysis of fatty acids.

Troubleshooting Guide

This guide is designed to help you quickly identify and resolve common issues related to high background noise in your experiments.

Issue: I am seeing high background noise across my entire chromatogram, even in blank injections.

Possible Causes and Solutions:

- Contaminated Solvents or Reagents: The most common source of persistent background noise is contamination in the mobile phase, additives, or reconstitution solvents.[1][2]
 - Solution:
 - Always use high-purity, LC-MS grade solvents and additives.[1][2]



- Prepare fresh mobile phases daily.
- Filter mobile phases containing additives, especially at high concentrations.[3]
- To isolate the source of contamination, infuse a 50:50 mix of your mobile phase A and B directly into the mass spectrometer. If contamination is present, the issue lies with your solvents or glassware. If not, the contamination is likely within your LC system.[4]
- Contaminated LC System: Tubing, fittings, and the autosampler can harbor contaminants that leach into the mobile phase.
 - Solution:
 - Flush the entire LC system with a strong solvent mixture like isopropanol/water.
 - Install a cleanup column after the aqueous solvent pump to trap impurities from the mobile phase.[3]
 - Regularly clean the autosampler needle and injection port.
- Dirty Ion Source: Contaminants can build up on the ion source components, leading to a constant high background.[5]
 - Solution: Perform a thorough cleaning of the ion source, including the cone, needle, and transfer tube.[5] Refer to the detailed "Ion Source Cleaning Protocol" below.

Issue: I observe specific, recurring background peaks at known m/z values.

Possible Causes and Solutions:

- Plasticizers (Phthalates): These are common contaminants from plastic labware (e.g., pipette tips, tubes, solvent bottle caps).
 - Common Ions: [M+H]+ for dioctyl phthalate at m/z 391, and its sodium adduct at m/z 413.
 [6]
 - Solution:



- Whenever possible, use glass or polypropylene labware instead of polystyrene or other plastics.[7]
- Rinse all glassware thoroughly with a high-purity solvent before use.
- Siloxanes: These originate from silicone-containing materials, such as septa, O-rings, and some personal care products used in the lab.
 - Solution:
 - Use pre-pierced or low-bleed septa.
 - Ensure proper ventilation in the laboratory to minimize airborne contaminants.[4]
- Polyethylene Glycol (PEG): A common contaminant from various sources, including some detergents and plastics.
 - Common Ions: PEGs appear as a series of peaks separated by 44 Da (the mass of the ethylene glycol monomer).
 - Solution:
 - Be mindful of potential sources of PEG in your sample preparation workflow.
 - Thoroughly clean glassware to remove any detergent residues.

Issue: My signal-to-noise ratio has decreased over time.

Possible Causes and Solutions:

- Gradual Contamination Buildup: Over time, contaminants can accumulate in the LC system and mass spectrometer, leading to a gradual increase in background noise and a decrease in signal intensity.
 - Solution:
 - Implement a regular maintenance schedule for your LC-MS system, including cleaning the ion source and flushing the LC system.



- Monitor system suitability test (SST) samples regularly to track instrument performance and detect issues early.[1]
- In-source Fragmentation: High-abundance lipids can fragment in the ion source, creating
 ions that appear as background noise and can interfere with the detection of low-abundance
 fatty acids.[8]
 - Solution: Optimize ion source parameters, such as skimmer and tube lens voltages, to minimize in-source fragmentation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in fatty acid mass spectrometry?

A1: The most common sources of background noise include:

- Solvents and Reagents: Impurities in mobile phases, additives, and sample preparation solvents are a primary source of contamination.[1][2]
- Labware: Plasticizers (e.g., phthalates) can leach from plastic tubes, pipette tips, and containers.[9] It is recommended to use glassware whenever possible.[7]
- Environment: Airborne contaminants in the laboratory, such as siloxanes from personal care products and dust particles, can enter the mass spectrometer.[4]
- Sample Matrix: Complex biological samples can introduce a variety of endogenous compounds that contribute to background noise.[1]
- LC-MS System: Contaminants can build up in the LC tubing, fittings, column, and ion source over time.[1]

Q2: How can I prevent contamination during sample preparation?

A2: To minimize contamination during sample preparation:

- Use high-purity, LC-MS grade solvents and reagents.[1]
- Whenever possible, use glass or polypropylene labware instead of other plastics.



- Thoroughly clean all glassware with a suitable solvent before use.
- Wear powder-free nitrile gloves and change them frequently.
- Prepare samples in a clean environment, such as a laminar flow hood, to minimize airborne contaminants.

Q3: How often should I clean the ion source of my mass spectrometer?

A3: The frequency of ion source cleaning depends on the instrument's usage and the cleanliness of the samples being analyzed. A good practice is to clean the ion source when you observe a significant increase in background noise, a decrease in sensitivity, or a loss of signal at higher masses.[10] Regularly monitoring system suitability test samples can help you determine when cleaning is necessary.[1]

Q4: What is chemical noise and how does it differ from electronic noise?

A4: Chemical noise refers to the background signals generated by unwanted ions in the mass spectrometer, such as those from solvent clusters, contaminants, or in-source fragments.[11] Electronic noise, on the other hand, is the random fluctuation in the signal generated by the instrument's electronic components.[12] While electronic noise is inherent to the instrument, chemical noise can be significantly reduced through proper experimental technique and maintenance.

Quantitative Data

Table 1: Common Background Ions in LC-MS Analysis



m/z (Da)	Compound/Ion Type	Possible Origin
391.2843	[Dioctyl phthalate+H]+	Plasticizer from labware
413.2662	[Dioctyl phthalate+Na]+	Plasticizer from labware
Series, Δ44	Polyethylene glycol (PEG)	Detergents, plastics
Various	Siloxanes	Septa, O-rings, personal care products
102.1283	Triethylamine (TEA)	Mobile phase additive
74.0606	Dimethylformamide (DMF)	Solvent

This table provides a list of common contaminants, their monoisotopic masses for the specified ion type, and their likely sources.[9]

Experimental Protocols

Protocol 1: General Ion Source Cleaning

Disclaimer: Always refer to your specific instrument manual for detailed instructions and safety precautions.

- Venting the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.
- Removing the Ion Source: Once the instrument is vented, carefully remove the ion source housing. Be aware that some components may be hot.[13]
- Disassembly: Disassemble the ion source components that come into contact with the ion beam, such as the cone, capillary, and lenses. Take note of the order and orientation of each part for reassembly.
- Cleaning:
 - Sonciate the metal parts in a sequence of high-purity solvents: first water, then methanol,
 and finally acetone.[5][10] Each sonication step should last for 15-20 minutes.

Troubleshooting & Optimization





- For stubborn deposits, a mild abrasive slurry (e.g., aluminum oxide powder in methanol)
 can be used with a cotton swab.[10] Be sure to thoroughly rinse away all abrasive
 material.
- Polymer parts should be cleaned by sonicating in methanol.[10]
- Drying: After cleaning, allow all parts to dry completely in a clean environment. You can bake out the metal parts in an oven at a low temperature (e.g., 100-150°C) for at least 15 minutes to remove any residual solvents.[10]
- Reassembly and Installation: Carefully reassemble the ion source, using powder-free gloves to handle the clean parts.[10] Reinstall the ion source in the mass spectrometer.
- Pumping Down and System Check: Pump down the instrument and allow it to stabilize.
 Perform a system check and calibration to ensure proper performance.

Protocol 2: Fatty Acid Extraction from Plasma with Minimized Contamination

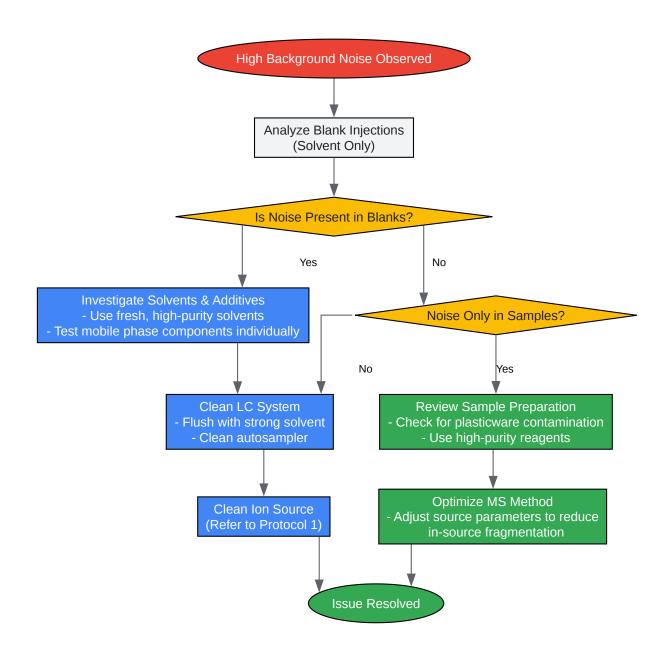
- Preparation: Use clean glass tubes and a glass syringe for all liquid handling steps.
- Sample Addition: To a 16 x 125 mm glass tube, add 0.5 mL of plasma.
- Internal Standard: Add an appropriate amount of a deuterated internal standard for each fatty acid of interest.
- Methanol Addition: Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[7]
- Extraction: Add 1 mL of iso-octane, vortex thoroughly, and centrifuge at 3000 x g for 1 minute to separate the layers.[7]
- Collection: Carefully transfer the upper organic layer to a clean glass tube.
- Repeat Extraction: Repeat the extraction step with another 1 mL of iso-octane and combine the organic layers.[7]
- Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.



- Derivatization (if required): Derivatize the fatty acids using a suitable reagent (e.g., pentafluorobenzyl bromide) to improve ionization efficiency.[7][14]
- Reconstitution: Reconstitute the dried sample in a small volume of an appropriate solvent (e.g., iso-octane) for injection into the LC-MS system.[7]

Visualizations

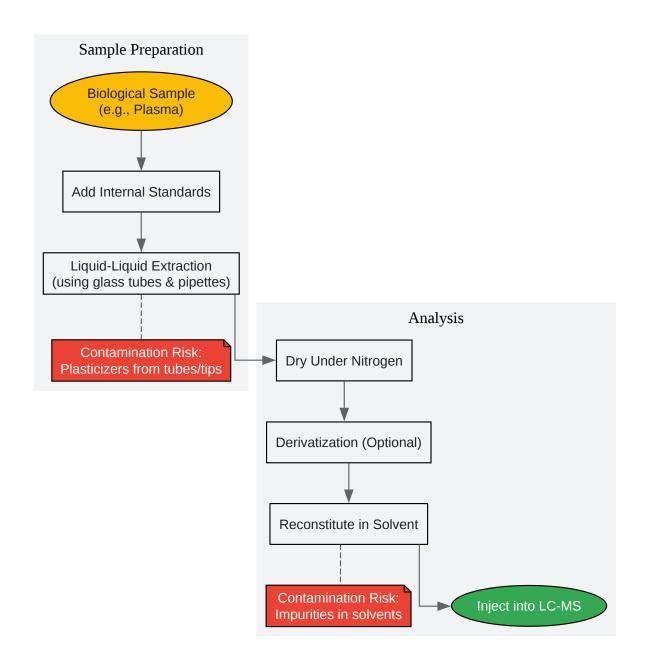




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Caption: Troubleshooting workflow for high background noise.





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Caption: Fatty acid sample preparation workflow with contamination risks.



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